molecular formula C18H27N3O2S B5660478 1-(cyclopentylcarbonyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-piperidinecarboxamide

Cat. No. B5660478
M. Wt: 349.5 g/mol
InChI Key: KPUPFUWAFSVIMI-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of compounds involving piperidine and thiazole rings. These structures are of interest due to their potential pharmacological activities, including anti-arrhythmic, anti-acetylcholinesterase, and antimicrobial properties, as well as their relevance in molecular docking studies for drug discovery.

Synthesis Analysis

The synthesis of related piperidine-based thiazole derivatives involves multi-step reactions, including cyclization and condensation processes. These methods typically employ starting materials such as thiosemicarbazide and hydrazonoyl chlorides to yield thiazole derivatives through reactions that might include the use of bromine, ethanol, and triethylamine under reflux conditions or ambient temperature (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Molecular Structure Analysis

Molecular structure analysis involves determining the conformation and spatial arrangement of atoms within the compound. Studies on similar compounds have utilized X-ray crystallography and molecular mechanics to elucidate the structure, showing how specific substituents and functional groups contribute to the compound's conformation and potentially its biological activity (Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997).

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-12(16-11-24-13(2)20-16)19-17(22)14-7-9-21(10-8-14)18(23)15-5-3-4-6-15/h11-12,14-15H,3-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUPFUWAFSVIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NC(=O)C2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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